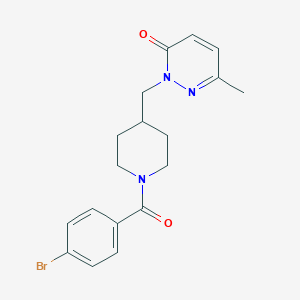

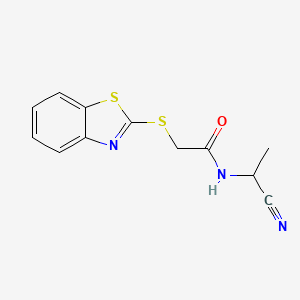

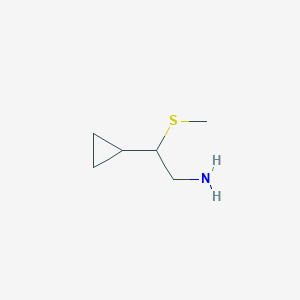

![molecular formula C13H15N5O2 B2548204 1-((5R,8S)-6,7,8,9-Tetrahydro-5H-5,8-Epiminocyclohepta[d]pyrimidin-10-carbonyl)imidazolidin-2-on CAS No. 1903442-25-0](/img/structure/B2548204.png)

1-((5R,8S)-6,7,8,9-Tetrahydro-5H-5,8-Epiminocyclohepta[d]pyrimidin-10-carbonyl)imidazolidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one" is a heterocyclic compound that appears to be related to various imidazo and pyrimidine derivatives. These types of compounds have been extensively studied due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antibacterial, antiproliferative, and potential antiviral properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors such as amino pyrimidines or amino acids. For example, the synthesis of imidazo[1,2-a]pyrimidines can be achieved through condensation reactions followed by cyclization steps . Similarly, the synthesis of imidazopiperidones, which are structurally related to the compound , can start from N-α-acetyl-4-nitrohistidine methyl ester . These methods typically involve the use of reagents like dicyclohexylcarbonimide (DCC) to promote cyclization .

Molecular Structure Analysis

The molecular structure of the compound suggests that it contains an imidazolidin-2-one moiety linked to a tetrahydro-cyclohepta[d]pyrimidine system. This structure is likely to exhibit conformational restriction due to its bicyclic nature, which can be important for its biological activity. Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been shown to have significant interactions with biological targets like DNA and RNA .

Chemical Reactions Analysis

Compounds with imidazo and pyrimidine rings are known to undergo various chemical reactions. For instance, imidazo[1,2-a]pyrimidines can be further functionalized to introduce various substituents that can enhance their biological activity . The presence of amino groups in related compounds allows for further derivatization, such as the formation of hydrazone derivatives, which have been shown to possess antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of nitrogen atoms and the bicyclic system can affect the compound's solubility, stability, and reactivity. For example, the introduction of amino side chains on tetracyclic imidazo[4,5-b]pyridine derivatives has been shown to influence their antiproliferative activity and their interactions with DNA and RNA . Similarly, the introduction of substituents such as fluorophenyl groups can enhance the anticonvulsant activity of imidazo[1,2-a]pyridines without increasing toxicity .

Wissenschaftliche Forschungsanwendungen

- Die Hemmung von PGE₂, insbesondere durch Unterdrückung von Cyclooxygenase (COX)-Enzymen (COX-1 und COX-2), trägt zu ihrer entzündungshemmenden Wirkung bei .

- Detaillierte Struktur-Wirkungs-Beziehungsanalysen (SAR) leiten die Modifikation von Pyrimidinderivaten, um ihre entzündungshemmende Aktivität zu optimieren und gleichzeitig die Toxizität zu minimieren .

Anti-inflammatorische Eigenschaften

Synthese neuer Pyrimidin-Analoga

Modulation des DNA-Reparaturmechanismus

Zusammenfassend lässt sich sagen, dass 1-((5R,8S)-6,7,8,9-Tetrahydro-5H-5,8-Epiminocyclohepta[d]pyrimidin-10-carbonyl)imidazolidin-2-on vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine entzündungshemmenden Wirkungen, synthetischen Wege und potenziellen Anwendungen in der Krebs- und Infektionskrankheitenforschung erfordern weitere Untersuchungen. Forscher können seine einzigartige Struktur nutzen, um innovative Therapien zu entwickeln. Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊 .

Wirkmechanismus

While the specific mechanism of action for this compound is not provided, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-12-15-3-4-17(12)13(20)18-8-1-2-11(18)9-6-14-7-16-10(9)5-8/h6-8,11H,1-5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDWWIWVXGYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

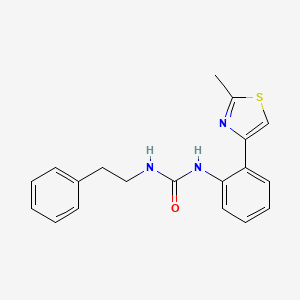

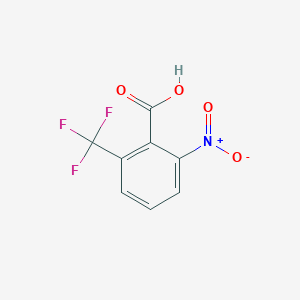

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

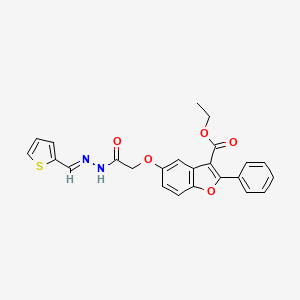

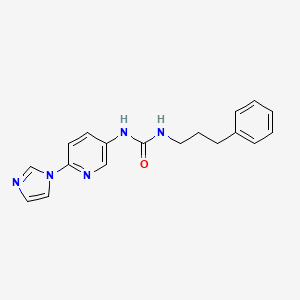

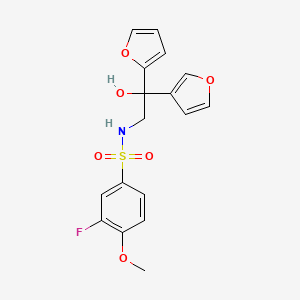

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)

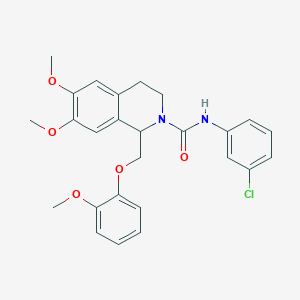

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)